molecular formula C4H14Cl2N2 B12501253 N,N-Diethylhydrazinedihydrochloride

N,N-Diethylhydrazinedihydrochloride

Cat. No.: B12501253
M. Wt: 161.07 g/mol
InChI Key: AWNZWNWUDYWSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylhydrazinedihydrochloride is a chemical compound with the molecular formula C4H12N2Cl2. It is a derivative of hydrazine, where two ethyl groups are attached to the nitrogen atoms. This compound is typically found in the form of a dihydrochloride salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylhydrazinedihydrochloride typically involves the reaction of diethylamine with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{N_2H_4} + 2 \text{C_2H_5NH_2} \rightarrow \text{(C_2H_5)_2N_2H_2} ] [ \text{(C_2H_5)_2N_2H_2} + 2 \text{HCl} \rightarrow \text{(C_2H_5)_2N_2H_2 \cdot 2HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where diethylamine and hydrazine are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through crystallization or distillation to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylhydrazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrosamines.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrosamines

    Reduction: Hydrazine derivatives

    Substitution: Alkylated hydrazine compounds

Scientific Research Applications

N,N-Diethylhydrazinedihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethylhydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylhydrazinedihydrochloride
  • 1,2-Diethylhydrazine
  • 1,2-Dimethylhydrazine

Uniqueness

N,N-Diethylhydrazinedihydrochloride is unique due to its specific ethyl substitutions on the nitrogen atoms, which confer distinct chemical and biological properties. Compared to N,N-Dimethylhydrazinedihydrochloride, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C4H14Cl2N2

Molecular Weight

161.07 g/mol

IUPAC Name

1,1-diethylhydrazine;dihydrochloride

InChI

InChI=1S/C4H12N2.2ClH/c1-3-6(5)4-2;;/h3-5H2,1-2H3;2*1H

InChI Key

AWNZWNWUDYWSPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.